2-Ethoxy-4-fluorobiphenyl
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Overview
Description
2-Ethoxy-4-fluorobiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of an ethoxy group and a fluorine atom attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-fluorobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors, efficient mixing, and precise control of reaction parameters to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it an attractive method for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-fluorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may yield biphenyl alcohols. Substitution reactions can produce various biphenyl derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-4-fluorobiphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the presence of the ethoxy and fluorine groups. These reactions can lead to the formation of new compounds with different properties and activities .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl: This compound is similar in structure but lacks the ethoxy group.
2-Fluorobiphenyl: This compound has a fluorine atom in a different position, leading to different chemical behavior and applications.
4-Methoxybiphenyl: This compound has a methoxy group instead of an ethoxy group, resulting in different reactivity and applications.
Uniqueness
2-Ethoxy-4-fluorobiphenyl is unique due to the presence of both an ethoxy group and a fluorine atom. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C14H13FO |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-ethoxy-4-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C14H13FO/c1-2-16-14-10-12(15)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
OXCSNRTXOWLKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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